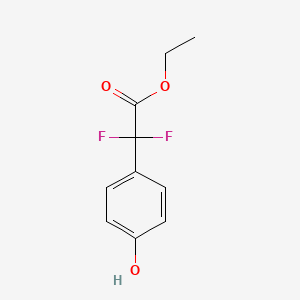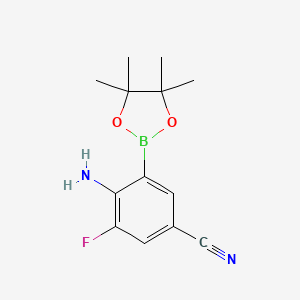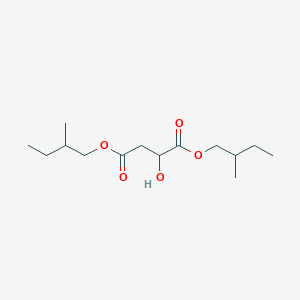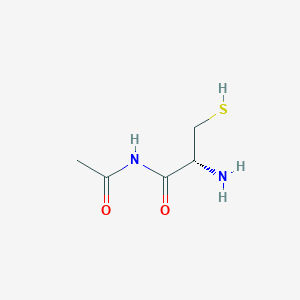
(2R)-N-acetyl-2-amino-3-sulfanylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-N-acetyl-2-amino-3-sulfanylpropanamide is a chiral compound with significant importance in various scientific fields. This compound is characterized by the presence of an acetyl group, an amino group, and a sulfanyl group attached to a propanamide backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable molecule for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N-acetyl-2-amino-3-sulfanylpropanamide typically involves the acetylation of 2-amino-3-sulfanylpropanoic acid. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. Common reagents used in this synthesis include acetic anhydride and a base such as pyridine to facilitate the acetylation process.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets industry standards.
化学反应分析
Types of Reactions
(2R)-N-acetyl-2-amino-3-sulfanylpropanamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted amides, depending on the specific reaction conditions and reagents used.
科学研究应用
(2R)-N-acetyl-2-amino-3-sulfanylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of (2R)-N-acetyl-2-amino-3-sulfanylpropanamide involves its interaction with specific molecular targets. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. Additionally, the acetyl group can participate in acetylation reactions, modifying the activity of enzymes and other proteins. These interactions can influence various biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
(2S)-N-acetyl-2-amino-3-sulfanylpropanamide: The enantiomer of the compound, differing in the stereochemistry at the second carbon.
N-acetylcysteine: A related compound with similar functional groups but lacking the amide moiety.
Cysteine: The parent amino acid from which (2R)-N-acetyl-2-amino-3-sulfanylpropanamide is derived.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both an acetyl and a sulfanyl group. This combination of functional groups allows it to participate in a diverse array of chemical reactions and makes it a versatile molecule for various applications.
属性
分子式 |
C5H10N2O2S |
|---|---|
分子量 |
162.21 g/mol |
IUPAC 名称 |
(2R)-N-acetyl-2-amino-3-sulfanylpropanamide |
InChI |
InChI=1S/C5H10N2O2S/c1-3(8)7-5(9)4(6)2-10/h4,10H,2,6H2,1H3,(H,7,8,9)/t4-/m0/s1 |
InChI 键 |
YVDBIXASASLJPM-BYPYZUCNSA-N |
手性 SMILES |
CC(=O)NC(=O)[C@H](CS)N |
规范 SMILES |
CC(=O)NC(=O)C(CS)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B14127768.png)
![1-Methyl-4-[2-(phenylselanyl)hept-6-ene-1-sulfonyl]benzene](/img/structure/B14127773.png)
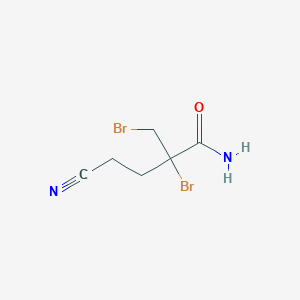
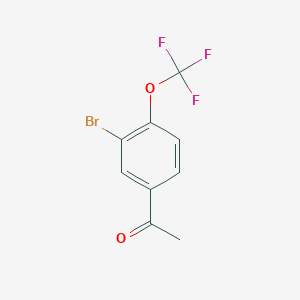

![1-benzyl-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127794.png)

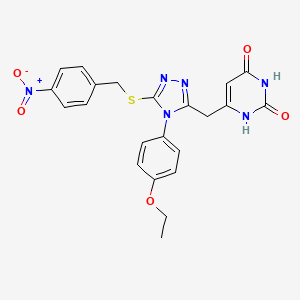
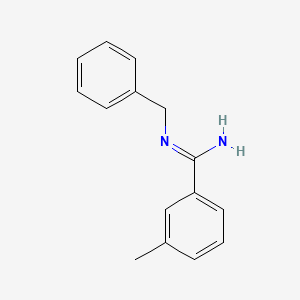
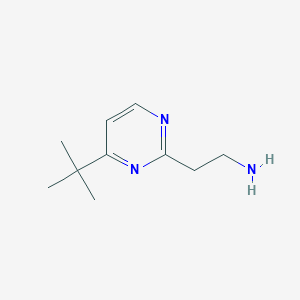
![N'-[(3-aminophenyl)carbonyl]-3,4,5-trimethoxybenzenecarbohydrazonamide](/img/structure/B14127838.png)
